N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopentanecarboxamide
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as amides . It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The presence of the fluorophenyl group might suggest that this compound could have interesting biological activities, as fluorine is often used in drug design to modify the properties of a molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the formation of the amide bond . The exact methods would depend on the specific starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, the fluorophenyl group, and the amide group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine . The fluorophenyl group might also undergo various reactions, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could affect the compound’s reactivity, stability, and other properties .Future Directions
Properties
IUPAC Name |
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methylcyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O/c1-23(21(25)19-6-2-3-7-19)15-18-5-4-13-24(16-18)14-12-17-8-10-20(22)11-9-17/h8-11,18-19H,2-7,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQYAAAEGCEWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)F)C(=O)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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